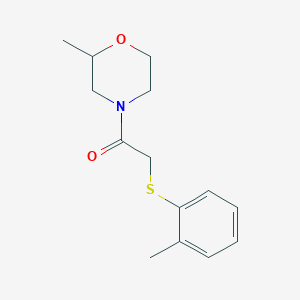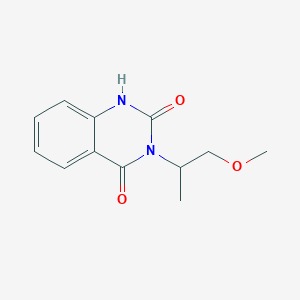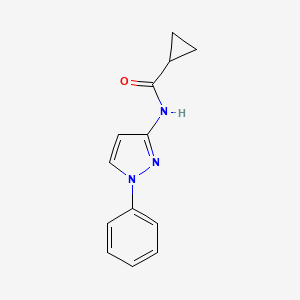
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPC is a cyclopropane-containing compound that has been synthesized using different methods.
作用机制
The mechanism of action of N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide is not fully understood. However, it has been suggested that N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide may act by inhibiting the production of prostaglandins, which are involved in the inflammatory response. N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide may also act by modulating the activity of ion channels, which are involved in pain perception.
Biochemical and Physiological Effects:
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has also been shown to modulate the activity of ion channels, which are involved in pain perception. In addition, N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has been shown to have a low toxicity profile in animal studies.
实验室实验的优点和局限性
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide also has a low toxicity profile, which makes it suitable for use in animal studies. However, one limitation of N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide. One direction is to study the mechanism of action of N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide in more detail. This could lead to the development of new drugs that target the same pathways as N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide. Another direction is to study the potential use of N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide in the synthesis of new materials with unique properties. Finally, further studies are needed to determine the safety and efficacy of N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide in humans, which could lead to the development of new drugs for the treatment of inflammatory and pain-related conditions.
合成方法
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide can be synthesized using different methods. One of the most common methods is the reaction of 1-phenylpyrazole-3-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base. This method yields N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide with high purity and yield. Another method involves the reaction of 1-phenylpyrazole-3-carboxylic acid with cyclopropane carboxylic acid in the presence of a coupling reagent. This method also yields N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide with high purity and yield.
科学研究应用
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has also been studied for its potential use as a building block in the synthesis of new drugs. In addition, N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has been used in the preparation of functionalized cyclopropanes, which have potential applications in material science.
属性
IUPAC Name |
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(10-6-7-10)14-12-8-9-16(15-12)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYFXZQJMRHWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7516888.png)
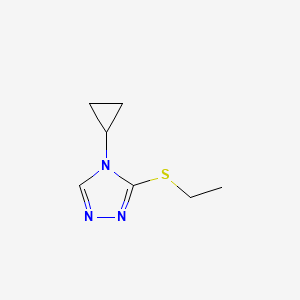
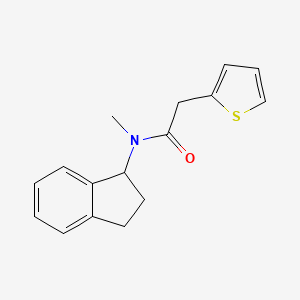
![1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7516908.png)

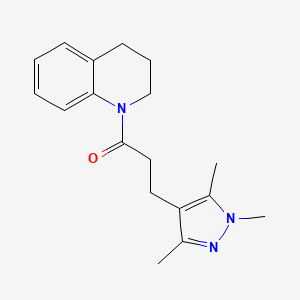
![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)

![1-[(3-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516936.png)
![3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7516945.png)
![N-[(4-fluoro-3-methylphenyl)methyl]propanamide](/img/structure/B7516946.png)
![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-1-methyl-4-sulfamoylpyrrole-2-carboxamide](/img/structure/B7516949.png)
